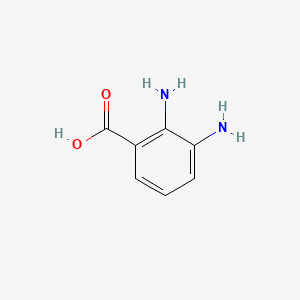

2,3-Diaminobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTUQAYCCLMNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067321 | |

| Record name | Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-81-6, 27576-04-1 | |

| Record name | 2,3-Diaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diaminobenzoesäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Diaminobenzoic Acid from 3-Nitroanthranilic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-diaminobenzoic acid, a crucial intermediate in the pharmaceutical and materials science sectors.[1][2] The primary focus of this document is the reduction of 3-nitroanthranilic acid, a widely adopted and efficient synthetic route. This guide will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols for various reduction methodologies, and discuss the critical aspects of product purification and characterization. Safety considerations and a comparative analysis of different reducing agents are also presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important chemical synthesis.

Introduction: The Significance of this compound

This compound (2,3-DABA) is an aromatic compound featuring both amino and carboxylic acid functional groups.[2] Its molecular formula is C₇H₈N₂O₂, and it has a molecular weight of 152.15 g/mol .[1] The unique arrangement of two adjacent amino groups and a carboxylic acid on the benzene ring makes it a valuable building block in organic synthesis.[1]

The primary utility of 2,3-DABA lies in its role as a precursor for the synthesis of various heterocyclic compounds, particularly quinoxalines and benzimidazoles.[1] These structural motifs are prevalent in a wide array of biologically active molecules, including anti-inflammatory agents, analgesics, and antimicrobial compounds.[1][3] Furthermore, the bifunctional nature of 2,3-DABA allows for its use in the production of thermally stable polyamides.[1]

Historically, the synthesis of this compound was first achieved through the catalytic hydrogenation of 3-nitroanthranilic acid.[1] Over the years, various other reduction methods have been developed to optimize yield, selectivity, and process safety.

Synthetic Pathway: Reduction of 3-Nitroanthranilic Acid

The core of the synthesis of this compound is the reduction of the nitro group of 3-nitroanthranilic acid (also known as 2-amino-3-nitrobenzoic acid) to an amino group. This transformation can be achieved through several methods, each with its own set of advantages and disadvantages. The most common approaches include:

-

Catalytic Hydrogenation: A clean and efficient method utilizing a metal catalyst (e.g., palladium on carbon) and a hydrogen source.[1][4]

-

Metal-Acid Reduction: Classic methods employing metals like tin (Sn) or iron (Fe) in the presence of a strong acid.[4][5][6]

-

Dithionite Reduction: A milder, metal-free alternative using sodium dithionite (Na₂S₂O₄).[7][8][9]

The choice of reduction method often depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and considerations of cost and environmental impact.

Mechanistic Insights

The reduction of a nitroaromatic compound to an aniline derivative proceeds through a series of intermediates. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a generally accepted pathway involves the following steps:

-

Nitroso Intermediate: The nitro group is first reduced to a nitroso group (-NO).

-

Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine (-NHOH).

-

Amine Formation: Finally, the hydroxylamine is reduced to the corresponding amine (-NH₂).[5][6]

It is crucial to control the reaction conditions to ensure the complete reduction to the amine and to minimize the formation of undesired side products, such as azoxy, azo, or hydrazo compounds, which can arise from the condensation of intermediates.[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound from 3-nitroanthranilic acid using three different reduction methods.

Method 1: Catalytic Hydrogenation with Palladium on Carbon

This is often the preferred method due to its high efficiency and the clean nature of the reaction, which simplifies product purification.[4]

Materials and Equipment:

-

3-Nitroanthranilic acid

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel, Celite®)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 9.36 g (51.4 mmol) of 3-nitroanthranilic acid in 100 mL of methanol.[1]

-

Carefully add 2.0 g of 10% palladium on carbon to the solution.[1]

-

Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at ambient pressure until the consumption of hydrogen ceases.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.[1][10]

-

Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[1][10]

Expected Yield: Approximately 5.40 g (69%) of a dark brown solid.[1][10]

Method 2: Reduction with Tin(II) Chloride

This method is a classic and reliable alternative to catalytic hydrogenation, particularly useful when other reducible functional groups are present that are sensitive to hydrogenation.[4][11]

Materials and Equipment:

-

3-Nitroanthranilic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH paper or pH meter

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend 3-nitroanthranilic acid in concentrated hydrochloric acid.

-

Cool the mixture in an ice bath and slowly add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically exothermic. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with a concentrated sodium hydroxide solution. This will precipitate tin salts.

-

Filter the mixture to remove the tin salts and wash the solid with water.

-

Acidify the filtrate with a suitable acid (e.g., acetic acid) to precipitate the this compound.

-

Collect the product by filtration, wash with cold water, and dry.

Method 3: Reduction with Sodium Dithionite

Sodium dithionite offers a mild and metal-free reduction method, which can be advantageous in terms of environmental considerations and for substrates with metal-sensitive functional groups.[7]

Materials and Equipment:

-

3-Nitroanthranilic acid

-

Sodium dithionite (Na₂S₂O₄)

-

Suitable solvent system (e.g., water, ethanol/water mixture)[8]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle (if necessary)

-

Extraction funnel

-

Organic solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the 3-nitroanthranilic acid in the chosen solvent system in a round-bottom flask.[7]

-

In a separate flask, prepare a solution of sodium dithionite in water.[7]

-

Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[7] The reaction may be exothermic.

-

The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC.

-

Upon completion, perform an aqueous workup. If the product is soluble in the aqueous layer, extract it with an organic solvent like ethyl acetate.[7]

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[7]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification and Characterization

The crude this compound obtained from any of the above methods may require further purification. Recrystallization from a suitable solvent or flash chromatography are common purification techniques.[10]

Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: The reported melting point is around 198–204°C with decomposition.[1]

-

¹H NMR (DMSO-d₆): δ 7.09 (dd, J = 8.0 Hz), 6.67 (dd, J = 7.4 Hz), 6.34 (m), 6.32 (br s).[1]

-

¹³C NMR (DMSO-d₆): δ 170.5 (COOH), 139.6, 135.6, 119.4, 117.0, 114.9, 110.3.[1][12]

-

Infrared (IR) Spectroscopy: Characteristic peaks for NH₂ stretching (around 3350 cm⁻¹) and C=O stretching of the carboxylic acid (around 1680 cm⁻¹).[1]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

3-Nitroanthranilic Acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[13]

-

This compound: May cause skin and serious eye irritation. Harmful if swallowed.[14][15]

-

Palladium on Carbon: Flammable solid. Handle with care to avoid ignition.

-

Tin(II) Chloride: Corrosive and may cause skin sensitization.[11]

-

Sodium Dithionite: May be harmful if swallowed and can cause skin and eye irritation.

-

Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage.

-

Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.

-

Organic Solvents (Methanol, Ethyl Acetate): Flammable and have associated health risks upon inhalation or skin contact.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

Comparative Analysis of Reduction Methods

| Method | Reducing Agent | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂/Pd-C | High yield, clean reaction, easy workup.[4] | Catalyst can be expensive and pyrophoric. May reduce other functional groups.[4] |

| Metal-Acid Reduction | Sn/HCl or Fe/HCl | Inexpensive, effective for a wide range of nitro compounds.[6] | Stoichiometric amounts of metal are required, leading to significant waste. Workup can be tedious.[5][11] |

| Dithionite Reduction | Na₂S₂O₄ | Mild conditions, metal-free, good for sensitive substrates.[7][8] | Can require elevated temperatures, and the product may need extraction. |

Visualization of the Synthetic Process

Chemical Reaction

Caption: General reaction scheme for the reduction of 3-nitroanthranilic acid.

Experimental Workflow for Catalytic Hydrogenation

Caption: Workflow for the synthesis via catalytic hydrogenation.

Conclusion

The synthesis of this compound from 3-nitroanthranilic acid is a well-established and versatile transformation in organic chemistry. This guide has provided a detailed examination of the most common reductive methods, including catalytic hydrogenation, metal-acid reduction, and dithionite reduction. By understanding the underlying mechanisms, following the detailed protocols, and adhering to the necessary safety precautions, researchers and drug development professionals can confidently and efficiently synthesize this valuable chemical intermediate for a wide range of applications. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and the chemical nature of the starting material.

References

- This compound | 27576-04-1 - Benchchem. (URL: )

- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds - Benchchem. (URL: )

-

Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC - PubMed Central. (URL: [Link])

- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (URL: )

- Catalytic transfer hydrogenation of substituted nitro-aromatics through in-situ generated Co(0) nanoparticle from Co(II)

- Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )

-

Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts | Bentham Science Publishers. (URL: [Link])

-

(PDF) Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - ResearchGate. (URL: [Link])

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (URL: )

-

Nitro Reduction - Common Conditions. (URL: [Link])

-

4juli-Nitro Reduction Using Dithionite - Organic Chemistry - Scribd. (URL: [Link])

-

A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite - Organic Chemistry Portal. (URL: [Link])

-

Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

-

Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction - Aragen Life Sciences. (URL: [Link])

-

Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (URL: [Link])

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (URL: [Link])

- CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google P

- CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google P

-

This compound | C7H8N2O2 | CID 198069 - PubChem. (URL: [Link])

-

Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (URL: [Link])

- EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors - Google P

- US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google P

- CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google P

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P

- US2458214A - Hydrogenation of nitro compounds - Google P

-

Feasibility of baker's yeast for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid? - Reddit. (URL: [Link])

- CN101362705B - 3,5-diaminobenzoic acid preparation method - Google P

- WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 603-81-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 10. This compound | 603-81-6 [chemicalbook.com]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 12. This compound | 603-81-6 [chemicalbook.com]

- 13. westliberty.edu [westliberty.edu]

- 14. This compound | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Diaminobenzoic Acid

Introduction

2,3-Diaminobenzoic acid (2,3-DABA), a molecule of significant interest in contemporary chemical and pharmaceutical research, serves as a versatile building block in the synthesis of a wide array of functional materials and therapeutic agents. Its unique structural arrangement, featuring a carboxylic acid and two adjacent amino groups on a benzene ring, imparts a rich and complex physicochemical profile. This guide provides an in-depth exploration of these properties, offering both established data and the experimental rationale for their determination. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of 2,3-DABA for their applications, ranging from the synthesis of novel polymers and dyes to its role as a crucial intermediate in the development of anti-inflammatory and analgesic drugs.[1]

Molecular and Physical Characteristics

This compound is an aromatic compound that typically presents as a tan to dark brown crystalline solid.[1] Its fundamental properties are summarized in the table below. The presence of both acidic (carboxylic acid) and basic (amino) functional groups within the same molecule gives it amphoteric characteristics, influencing its behavior in different chemical environments.

| Property | Value | Source(s) |

| CAS Number | 603-81-6 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3][4] |

| Molecular Weight | 152.15 g/mol | [1][3][4] |

| Appearance | Tan to brown or dark brown solid | [1][5] |

| Melting Point | 198-204 °C (with decomposition) | [1][3][6] |

| Boiling Point | 382.7 °C at 760 mmHg | [7] |

| LogP (Predicted) | 1.71 | [7] |

Solubility Profile

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of 2,3-DABA in a given solvent system. This method is based on the principle of reaching equilibrium saturation and then quantifying the dissolved solute.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (e.g., water, ethanol, methanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2,3-DABA to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique:

-

UV-Vis Spectrophotometry: Measure the absorbance at the previously determined λmax and calculate the concentration using a standard calibration curve.

-

HPLC: Inject the sample into an HPLC system with a suitable column and mobile phase. Quantify the concentration based on the peak area against a set of standards.

-

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. Express the solubility in units such as g/L or mol/L.

Causality and Self-Validation: This protocol ensures trustworthiness by allowing sufficient time for equilibrium to be established, a critical factor for accurate solubility measurement. The use of a validated analytical method like UV-Vis spectrophotometry or HPLC provides a self-validating system for quantification, as the linearity and specificity of the method would have been previously established.

Caption: Workflow for experimental solubility determination.

Acidity and pKa

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For 2,3-DABA, the pKa values are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets. Due to the presence of a carboxylic acid group and two amino groups, 2,3-DABA is expected to have multiple pKa values. A predicted pKa value for the carboxylic acid group is approximately 5.10.[3] The amino groups will have their own pKa values, typically in the lower pH range.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.

Objective: To determine the pKa values of this compound.

Materials:

-

This compound

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

High-precision pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of 2,3-DABA and dissolve it in a known volume of deionized water.

-

Acidic Titration: Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments. Record the pH of the solution after each addition.

-

Basic Titration: In a separate experiment, titrate a fresh solution of 2,3-DABA with the standardized 0.1 M NaOH solution, again recording the pH after each incremental addition.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points are identified as the points of steepest inflection in the curve.

Causality and Self-Validation: The choice of potentiometric titration is based on its ability to directly measure the change in proton concentration (pH) as a function of added acid or base. This provides a direct measurement of the compound's buffering regions and inflection points. The use of standardized acidic and basic titrants and a calibrated pH meter ensures the accuracy and reproducibility of the results, creating a self-validating experimental system.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The reported chemical shifts are: δ 7.09 (dd, J = 8.0, 1.5 Hz, 1H), 6.67 (dd, J = 7.4, 1.5 Hz, 1H), 6.34 (dd, J = 8.0, 7.4 Hz, 2H), 6.32 (br s, 4H).[3]

-

¹³C NMR (75 MHz, DMSO-d₆): The carbon NMR spectrum provides insights into the different carbon environments. The reported chemical shifts are: δ 170.5 (C=O), 139.6, 135.6, 119.4, 117.0, 114.9, 110.3 (aromatic carbons).[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2,3-DABA, the key expected peaks are:

-

N-H stretching: Around 3350 cm⁻¹ for the amino groups.[6]

-

C=O stretching: Around 1680 cm⁻¹ for the carboxylic acid group.[6]

-

Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.

-

C-N stretching: Typically observed in the 1350-1250 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

Reactivity and Stability

This compound is a reactive molecule due to the presence of its functional groups.

-

Reactions of the Amino Groups: The amino groups can undergo acylation, alkylation, and diazotization reactions. They are also susceptible to oxidation.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo esterification and amide bond formation.

-

Cyclization Reactions: The adjacent amino and carboxylic acid groups can participate in intramolecular cyclization reactions to form heterocyclic compounds.

-

Polycondensation: 2,3-DABA can undergo polycondensation with dicarboxylic acid chlorides to form polyamides.[6]

-

Decarboxylation: At temperatures above 200°C, decarboxylation can occur.[6]

In terms of stability, 2,3-DABA is sensitive to light and air and should be stored in a dark place under an inert atmosphere.[3]

Conclusion

This compound possesses a multifaceted physicochemical profile that makes it a valuable compound in various scientific and industrial domains. This guide has provided a comprehensive overview of its key properties, from its fundamental molecular characteristics to its spectroscopic signature and chemical reactivity. By also including detailed, field-proven experimental protocols, it is our intention to not only present the known data but also to empower researchers to confidently determine these properties in their own laboratories. A thorough understanding and experimental validation of these physicochemical parameters are paramount for the successful application of this compound in drug development and materials science.

References

- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound Methyl Ester. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- NIST. (n.d.). Benzoic acid, 2-amino-.

-

DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

LBAO Chemicals. (n.d.). This compound | 603-81-6 | 98%. Retrieved from [Link]

-

IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H8N2O2). Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

- Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.

-

Journal of Chemical & Engineering Data. (n.d.). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 603-81-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 603-81-6 [chemicalbook.com]

- 4. This compound | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of 2,3-Diaminobenzoic Acid in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,3-Diaminobenzoic acid (2,3-DABA), a significant aromatic compound featuring two amino groups and a carboxylic acid moiety, serves as a versatile building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Its utility in creating complex molecules, including anti-inflammatory and analgesic drugs, underscores the importance of understanding its fundamental physicochemical properties.[1] A critical parameter governing its application in various synthetic and formulation processes is its solubility. This guide provides a comprehensive analysis of the solubility of this compound, offering insights into its behavior in aqueous and organic media, the influence of environmental factors, and a robust protocol for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of this compound's molecular characteristics is paramount to interpreting its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Melting Point | 198-204 °C | [3] |

| pKa (Predicted) | 5.10 ± 0.10 | [4] |

| LogP (Predicted) | 1.71 | [3] |

| Appearance | Tan to brown solid | [1] |

The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes this compound an amphoteric molecule. Its predicted pKa of 5.10 suggests that its solubility in aqueous solutions will be significantly influenced by pH.[4]

Aqueous Solubility Profile

The Critical Role of pH

The solubility of this compound in aqueous media is intrinsically linked to the pH of the solution. The molecule can exist in different ionic forms depending on the proton concentration:

-

In acidic solutions (pH < pKa of the amino groups): Both amino groups will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The resulting cationic species is expected to be highly soluble in water.

-

Near the isoelectric point: The molecule will exist predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. Zwitterions often exhibit lower solubility compared to their fully charged counterparts.

-

In alkaline solutions (pH > pKa of the carboxylic acid): The carboxylic acid group will be deprotonated (-COO⁻), and the amino groups will be in their neutral form (-NH₂). The resulting anionic species is also expected to be highly soluble in water.

This pH-dependent behavior is a critical consideration in drug development, particularly for oral formulations where the compound will encounter a wide pH range in the gastrointestinal tract.

Organic Solvent Solubility

This compound is generally characterized as soluble in polar organic solvents.[5] This is attributed to the presence of the polar amino and carboxylic acid groups, which can participate in hydrogen bonding and dipole-dipole interactions with polar solvent molecules.

While quantitative solubility data for this compound in specific organic solvents is sparse, a comparative analysis with its isomers can provide valuable insights. For instance, the solubility of 3,4-diaminobenzoic acid has been reported as follows:

| Solvent | Solubility at 20°C | Source |

| Water | 2.2 mg/mL | [6] |

| Methanol | 10 mg/mL | [6] |

| DMF | Soluble | [6] |

Furthermore, a study on 3,5-diaminobenzoic acid demonstrated its solubility in ethanol increases with temperature. Although these values are for different isomers, they suggest that this compound is likely to exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMF and DMSO.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive quantitative solubility data in the literature, an empirical determination is often necessary. The following is a detailed, field-proven protocol based on the shake-flask method, a gold standard for solubility measurement.

Principle

An excess of the solid compound is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., water, phosphate buffer solutions of varying pH, methanol, ethanol, DMSO, DMF)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Stock Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials containing the test solvents. Ensure there is a visible excess of solid.

-

Seal the vials and place them in a temperature-controlled shaker.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

This compound is a valuable chemical intermediate whose utility is closely tied to its solubility characteristics. While qualitatively understood to be soluble in water and polar organic solvents, a comprehensive quantitative understanding requires empirical determination. The amphoteric nature of 2,3-DABA, with a predicted pKa of 5.10, points to a strong pH-dependence of its aqueous solubility, a critical factor in pharmaceutical formulation. By employing robust experimental protocols, such as the shake-flask method detailed in this guide, researchers can obtain the precise solubility data needed to optimize synthetic routes, develop effective formulations, and unlock the full potential of this versatile molecule.

References

-

Srini Chem. A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). [Link]

-

PubChem. This compound | C7H8N2O2 | CID 198069. [Link]

-

Journal of Chemical & Engineering Data. Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. [Link]

-

Gauth. How many isomeric diaminobenzoic acid can be converted into m-phenylenediamine on decarbox. [Link]

-

Journal of Chemical Research. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

-

ResearchGate. The solubility of 3,5-dinitrobenzoic acid in seven solvents. [Link]

-

ResearchGate. Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

-

Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

PubChem. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062. [Link]

Sources

An In-depth Technical Guide to 2,3-Diaminobenzoic Acid (CAS 603-81-6): A Cornerstone in Heterocyclic and Medicinal Chemistry

This guide provides an in-depth exploration of 2,3-Diaminobenzoic Acid (DABA), a pivotal building block in synthetic organic and medicinal chemistry. With the CAS Number 603-81-6, this bifunctional aromatic compound serves as a critical precursor for the synthesis of a wide array of heterocyclic scaffolds, most notably benzimidazoles, which are prominent in numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of DABA's chemical identity, synthesis, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights.

Fundamental Chemical Identity and Properties

This compound is an aromatic carboxylic acid and a diamine, characterized by a benzoic acid core substituted with two adjacent amino groups. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable synthon in organic synthesis.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 603-81-6 | [3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [2][3][4] |

| Appearance | Tan to brown solid/powder | [2] |

| Melting Point | 198-204 °C (decomposes) | [2] |

| Solubility | Soluble in water and polar organic solvents | [1][5] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 3-Carboxy-1,2-diaminobenzene, 3-Carboxy-o-phenylenediamine | [1][5] |

Spectroscopic Characterization

The structural integrity of this compound is typically confirmed using a combination of spectroscopic techniques.

| Technique | Key Features | Reference(s) |

| ¹H NMR | (DMSO-d₆) δ 7.09 (dd, J = 8.0, 1.5 Hz, 1H), 6.67 (dd, J = 7.4, 1.5 Hz, 1H), 6.34 (dd, J = 8.0, 7.4 Hz, 2H), 6.32 (br s, 4H) | [6] |

| ¹³C NMR | (DMSO-d₆) δ 170.5, 139.6, 135.6, 119.4, 117.0, 114.9, 110.3 | [6] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Overview

The most prevalent and efficient synthesis of this compound involves the catalytic hydrogenation of 2-amino-3-nitrobenzoic acid. This method is favored for its high yield and relatively clean reaction profile.

Experimental Protocol: Catalytic Hydrogenation of 2-Amino-3-nitrobenzoic Acid

This protocol provides a step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2-Amino-3-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Celite

-

Hydrogen gas (H₂)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable round-bottom flask, dissolve 2-amino-3-nitrobenzoic acid (e.g., 9.36 g, 51.4 mmol) in methanol (100 mL).[6]

-

Carefully add 10% Pd/C catalyst (e.g., 2.0 g) to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat this cycle three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (ambient pressure) at room temperature.[6]

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash chromatography (e.g., using a mobile phase of CH₂Cl₂/MeOH, 5:1) to yield this compound as a dark brown solid.[6]

Mechanistic Insight: The Catalytic Hydrogenation of a Nitroarene

The conversion of the nitro group in 2-amino-3-nitrobenzoic acid to an amino group proceeds via a well-established catalytic hydrogenation mechanism on the surface of the palladium catalyst.

Caption: Catalytic hydrogenation of a nitroarene to an amine.

The reaction is generally understood to proceed through a "direct" pathway involving the stepwise reduction of the nitro group. Initially, the nitroarene and molecular hydrogen are adsorbed onto the surface of the palladium catalyst. The H-H bond in hydrogen is cleaved, and the resulting hydrogen atoms are transferred to the nitro group, leading to the formation of a nitroso intermediate, followed by a hydroxylamine intermediate. The final hydrogenation step reduces the hydroxylamine to the corresponding amine, with the liberation of two molecules of water.[1]

Applications in Drug Discovery and Development

This compound is a cornerstone in the synthesis of heterocyclic compounds, particularly benzimidazoles, which are a privileged scaffold in medicinal chemistry due to their wide range of biological activities.[7]

The Gateway to Benzimidazoles

The condensation of this compound (or its parent o-phenylenediamine) with aldehydes or carboxylic acids is a fundamental and widely employed method for the synthesis of the benzimidazole ring system. This reaction, often referred to as the Phillips-Ladenburg synthesis, provides a versatile route to a vast array of substituted benzimidazoles.

Sources

- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 603-81-6: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 603-81-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

2,3-Diaminobenzoic acid molecular weight and formula

An In-Depth Technical Guide to 2,3-Diaminobenzoic Acid: Properties, Synthesis, and Advanced Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (2,3-DBA). We will move beyond basic data to explore the causality behind its utility, focusing on its synthesis, characterization, and its pivotal role as a derivatizing agent in sensitive analytical methodologies.

Core Molecular and Physicochemical Profile

This compound (CAS No: 603-81-6) is an aromatic compound distinguished by a carboxylic acid group and two adjacent amino groups on the benzene ring. This ortho-diamine arrangement is the key to its unique reactivity and utility, particularly in forming heterocyclic systems.

Chemical Identity and Properties

A summary of the fundamental properties of 2,3-DBA is presented below. These values are critical for experimental design, from selecting appropriate solvents for synthesis to predicting its behavior in analytical systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Tan to dark brown solid/powder | [2] |

| Melting Point | 198-204 °C (with decomposition) | [2] |

| Solubility | Soluble in polar organic solvents; sparingly soluble in water. | [3] |

| InChIKey | KKTUQAYCCLMNOA-UHFFFAOYSA-N | [1] |

Synthesis and Quality Control: A Validated Protocol

The reliable synthesis and rigorous purification of 2,3-DBA are paramount for its successful use in sensitive downstream applications. The most common laboratory-scale synthesis involves the chemical reduction of a nitro-substituted precursor.

Synthesis Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 2-amino-3-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst. The choice of a heterogeneous catalyst like Pd/C is deliberate; it simplifies post-reaction workup, as the catalyst can be easily removed by filtration, ensuring a cleaner crude product.

Materials:

-

2-amino-3-nitrobenzoic acid

-

Methanol (MeOH), reagent grade

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen (H₂) gas source

-

Celite or a similar filter aid

Step-by-Step Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 2-amino-3-nitrobenzoic acid (e.g., 9.36 g, 51.4 mmol) in methanol (100 mL).[2]

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 2.0 g) to the solution. The catalyst should be handled in an inert atmosphere if possible, although brief exposure to air is generally acceptable.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (ambient pressure is typically sufficient) until the consumption of hydrogen ceases.[2] This indicates the complete reduction of the nitro group.

-

Catalyst Removal (Self-Validation Step): Prepare a pad of Celite in a Buchner funnel. Filter the reaction mixture through the Celite to completely remove the palladium catalyst. This step is critical to prevent catalyst contamination in the final product.

-

Solvent Evaporation: Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting dark brown solid is the crude product. For applications requiring high purity, such as HPLC derivatization, purification by flash chromatography is necessary. A typical mobile phase is a mixture of dichloromethane and methanol (e.g., 5:1 CH₂Cl₂/MeOH).[2]

-

Final Product: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Analytical Characterization for Purity Verification

Confirming the identity and purity of the synthesized 2,3-DBA is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation.

-

¹H NMR (DMSO-d₆, 300 MHz): δ 7.09 (dd, J = 8.0, 1.5 Hz, 1H), 6.67 (dd, J = 7.4, 1.5 Hz, 1H), 6.34 (dd, J = 8.0, 7.4 Hz, 1H), 6.32 (br s, 4H, representing the two -NH₂ and the -COOH protons).[2]

-

¹³C NMR (DMSO-d₆, 75 MHz): δ 170.5 (COOH), 139.6, 135.6, 119.4, 117.0, 114.9, 110.3.[2]

The presence of the correct signals and the absence of peaks from the starting material or solvent impurities validate the success of the synthesis and purification.

Core Application: HPLC Derivatization of α-Keto Acids

A premier application for 2,3-DBA is its use as a pre-column derivatizing agent for the analysis of α-keto acids by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Sialic acids, which are critical quality attributes of many biopharmaceutical glycoproteins, are a prominent class of α-keto acids analyzed using this method.[4][5]

The Derivatization Mechanism: Causality and Advantage

The efficacy of 2,3-DBA stems from the strategic placement of its two amino groups ortho to each other. These diamines undergo a condensation reaction with the α-keto group of the target analyte. This is followed by an oxidative cyclization to form a highly fluorescent quinoxalinone derivative.

Caption: Workflow for sialic acid quantification using 2,3-DBA derivatization.

This reaction is highly specific for α-keto acids, minimizing interference from other molecules in complex biological matrices. The resulting derivative possesses a large, conjugated system that is intensely fluorescent, enabling detection at picomole levels, a sensitivity often required in biopharmaceutical and clinical research.[5]

Experimental Protocol: Sialic Acid Quantification from Glycoproteins

This protocol provides a framework for releasing and derivatizing sialic acids for HPLC analysis.

Reagents:

-

Release Solution: 2 M Acetic Acid

-

Derivatization Reagent:

-

7 mg/mL this compound in a solution containing:

-

1 M Acetic Acid

-

0.5 M β-mercaptoethanol

-

9 mM Sodium hydrosulfite (freshly prepared)

-

-

Stopping Solution: 10 N NaOH

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Step-by-Step Procedure:

-

Sialic Acid Release: Incubate the purified glycoprotein sample with 2 M acetic acid at 80°C for 2 hours to hydrolytically release terminal sialic acids.[4]

-

Derivatization: a. Cool the sample containing the released sialic acids on ice. b. Add an equal volume of the freshly prepared Derivatization Reagent. c. Incubate the mixture in the dark (the derivative is light-sensitive) at 50°C for 2-3 hours.[4][6]

-

Reaction Quench: Stop the reaction by adding a small volume of 10 N NaOH (e.g., ~14 µL per 100 µL reaction volume) and vortexing thoroughly.[6] This step also serves to reverse potential lactonization of α2,3-linked sialic acids.

-

HPLC Analysis: a. Inject the derivatized sample onto a C18 reverse-phase HPLC column. b. Separate the derivatives using a gradient of Mobile Phase A and Mobile Phase B. c. Detect the fluorescent signal at an excitation wavelength of approximately 373 nm and an emission wavelength of approximately 448 nm.[5]

-

Quantification (Self-Validation Step): Run a calibration curve using known concentrations of sialic acid standards (e.g., N-acetylneuraminic acid) that have undergone the same derivatization protocol. The linearity of this curve validates the quantitative accuracy of the assay.

Structural Isomers: A Comparative Overview

Understanding the properties of 2,3-DBA's isomers is crucial for appreciating its unique reactivity. The positioning of the amino groups dramatically alters the molecule's chemical behavior and applications.

| Feature | This compound | 3,4-Diaminobenzoic Acid |

| Amino Group Position | Ortho (1,2) | Ortho (1,2) |

| Reactivity | The ortho-diamine structure is ideal for forming five- or six-membered heterocyclic rings (e.g., quinoxalines with α-dicarbonyls). | Also an ortho-diamine, it readily undergoes cyclocondensation to form benzimidazoles.[7] |

| Primary Application | Fluorescent derivatization of α-keto acids for sensitive HPLC analysis. | Key intermediate in the synthesis of pharmaceuticals (e.g., targeting skin conditions), dyes, and thermally stable polymers.[8] |

| Melting Point | ~198-204 °C[2] | ~208-210 °C[7] |

The key takeaway is that while both are ortho-diamines, subtle electronic and steric differences guide their preferential use in different synthetic and analytical pathways.

Safety and Handling

As with any laboratory chemical, proper handling of 2,3-DBA is essential. It is classified as harmful if swallowed and causes serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is more than a simple aromatic building block; it is a specialized reagent whose value is intrinsically linked to its ortho-diamine structure. This guide has provided a framework for its synthesis, validation, and application, with a particular focus on its role in the sensitive quantification of α-keto acids. By understanding the chemical principles behind its function, researchers can confidently integrate this versatile compound into their analytical and synthetic workflows to achieve reliable and high-sensitivity results.

References

-

Prien, J. M., et al. (2021). Improved methods to characterize the length and quantity of highly unstable PolySialic acids. National Institutes of Health (NIH). [Link]

- Chandrasekhar, V. D., & Strack, S. (2019). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie.

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)

-

Waters Corporation . (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. [Link]

-

PubChem . (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Parker, G. J., & MacRobert, A. J. (2018). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR.

- Morzyk-Ociepa, B., et al. (2011). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

-

Srini Chem . (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). [Link]

Sources

- 1. This compound | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 603-81-6 [chemicalbook.com]

- 3. CAS 603-81-6: this compound | CymitQuimica [cymitquimica.com]

- 4. waters.com [waters.com]

- 5. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]

- 6. Improved methods to characterize the length and quantity of highly unstable PolySialic acids subject category: (Carbohydrates, chromatographic techniques) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Storage and Stability of 2,3-Diaminobenzoic Acid Powder

Introduction

2,3-Diaminobenzoic acid (2,3-DABA) is a pivotal aromatic building block in the landscape of chemical synthesis.[1] Characterized by a benzoic acid core with two amino groups at the C2 and C3 positions, its unique structure makes it an essential intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes.[2][3][4] In pharmaceutical research, its applications are diverse, serving as a precursor for anti-inflammatory agents, analgesics, and other biologically active compounds.[2][3] The integrity of this reagent is paramount; its stability directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. This guide provides an in-depth examination of the optimal storage, handling, and stability assessment protocols for this compound powder, grounded in chemical principles and established laboratory practices.

Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is essential for its proper management in a laboratory setting. These characteristics dictate its reactivity, solubility, and susceptibility to degradation.

| Property | Value | Source(s) |

| CAS Number | 603-81-6 | [2][3][4][5] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3][5] |

| Molecular Weight | 152.15 g/mol | [1][2][3][5] |

| Appearance | Tan to dark brown crystalline solid. | [2][3] |

| Melting Point | 198-204 °C (decomposes) | [2][3][6] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | [2][3][4] |

Optimal Storage and Handling Protocols

The long-term stability of 2,3-DABA powder is critically dependent on the environment in which it is stored. The presence of two electron-rich amino groups ortho to each other makes the molecule susceptible to oxidation, a primary degradation pathway.

Recommended Storage Conditions

Adherence to the following conditions is crucial to minimize degradation and preserve the compound's purity.

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C (Refrigerated) | Lowering the temperature significantly reduces the rate of oxidative and other potential degradation reactions. While some suppliers mention room temperature storage, refrigerated conditions are best practice for long-term stability.[2][3][7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The primary degradation mechanism is oxidation.[8] Displacing air with an inert gas minimizes contact with oxygen, thereby preserving the compound. |

| Light | Store in an amber or opaque container in the dark. | 2,3-DABA is light-sensitive. Photons can provide the activation energy needed to initiate oxidative degradation, leading to discoloration and impurity formation. |

| Container | Tightly sealed, non-reactive containers (e.g., amber glass bottles with polyethylene liners). | A tight seal prevents the ingress of atmospheric moisture and oxygen.[7][9][10] The container material should be inert to prevent any potential reaction with the acidic or basic functional groups of the molecule. |

Incompatible Materials and Conditions

To prevent hazardous reactions and accelerated degradation, 2,3-DABA must be segregated from the following:

-

Strong Oxidizing Agents: These will aggressively and exothermically react with the amino groups, leading to rapid decomposition.[7][11]

-

Strong Acids and Bases: While it is an amino acid, strong acids and bases can catalyze unwanted side reactions or degradation.[10][11]

-

Heat, Flames, and Sparks: Avoid high heat and all ignition sources, as combustion can release toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[7][11]

Safe Handling Procedures

Due to its classification as an irritant and a harmful substance, strict safety protocols must be followed during handling.[5][11][12]

-

Engineering Controls: Always handle 2,3-DABA powder within a certified chemical fume hood to prevent inhalation of fine particulates.[7] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Procedural Hygiene: Avoid dust formation during transfer.[9][11] Wash hands thoroughly after handling is complete.[7][11][12]

Chemical Stability and Degradation Profile

Intrinsic Stability and Sensitivities

Under ideal storage conditions, this compound is a moderately stable compound.[9] However, its stability is compromised by exposure to atmospheric oxygen and light. The most common sign of degradation is a progressive darkening of the material, from its typical tan or light brown to a much darker brown or black solid. This color change is a direct result of the formation of oxidized, conjugated species.

Postulated Oxidative Degradation Pathway

The ortho-disposition of the two amino groups makes them particularly susceptible to oxidation. The degradation is believed to proceed through the formation of radical intermediates, which then couple and further oxidize to form quinone-imine type structures. These extended conjugated systems are strong chromophores, which accounts for the observed darkening of the material upon degradation.

Sources

- 1. scbt.com [scbt.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 603-81-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 603-81-6 [chemicalbook.com]

- 7. This compound | CAS#:603-81-6 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Safe Handling of 2,3-Diaminobenzoic Acid for Research and Development

Introduction: Understanding the Compound and Its Utility

2,3-Diaminobenzoic acid (CAS No. 603-81-6) is an aromatic amine derivative of benzoic acid that serves as a critical building block in various scientific domains.[1][2] For researchers in pharmaceuticals and drug development, it is a valuable intermediate in the synthesis of biologically active molecules, including potential anti-inflammatory and antibacterial agents.[1][2][3] Its utility also extends to the development of agrochemicals and dyes.[1][3]

The reactivity of its two amino groups and the carboxylic acid moiety makes it a versatile reagent.[1] However, this same reactivity, characteristic of primary aromatic amines, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.[1][4][5] This guide provides an in-depth analysis of the safety data for this compound and outlines field-proven handling precautions to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Toxicological Profile

A comprehensive risk assessment begins with a clear understanding of the intrinsic hazards of a substance. The toxicological properties of this compound have not been fully investigated; however, the available data and its classification as a primary aromatic amine warrant a cautious approach.[4][6]

Globally Harmonized System (GHS) Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] The primary hazards identified across multiple safety data sheets (SDS) are:

-

H302: Harmful if swallowed. [7][8][9] Ingestion can lead to systemic toxicity.

-

H319: Causes serious eye irritation. [6][7][8][9][10] Direct contact with the eyes can cause significant, potentially damaging, irritation.

-

H315: Causes skin irritation. [6][10] Prolonged or repeated contact with skin may lead to inflammation and irritation.

-

H335: May cause respiratory irritation. [11][12] Inhalation of dust can irritate the respiratory tract.

The Causality Behind the Hazards: An Aromatic Amine Perspective

While specific data for this compound is limited, the broader class of primary aromatic amines is known for its potential health risks.[4][5] These compounds can be readily absorbed through the skin, as well as via the respiratory and gastrointestinal tracts.[4] The amino groups on the benzene ring are key to both their synthetic utility and their biological activity, which can include adverse effects. Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.

Quantitative Safety and Physical Data

A summary of key data is essential for quick reference during risk assessments and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 603-81-6 | [3][6][7][8][9] |

| Molecular Formula | C₇H₈N₂O₂ | [3][7][9] |

| Molecular Weight | 152.15 g/mol | [3][9] |

| Appearance | Brown to dark brown solid/powder | [3][6] |

| Melting Point | 198–204 °C (may decompose) | [2][3] |

| Hazard Statements | H302, H319, H315, H335 | [6][7][8][9][10][11][12] |

| Signal Word | Warning | [6][8] |

Risk Management: A Hierarchy of Controls

Effective safety management relies on a multi-layered approach to minimize exposure. The following controls are mandatory when working with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound, especially when handling the solid powder.[7]

-

Causality: A fume hood contains the solid particles, preventing inhalation and minimizing the contamination of the general laboratory environment. It provides a controlled workspace, protecting the user from breathing in dust generated during weighing or transfer.

Additionally, eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][13] This is a non-negotiable requirement due to the substance's classification as a serious eye irritant.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is critical to prevent dermal and eye contact.[14]

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). It is crucial to inspect gloves before use and use proper removal techniques to avoid skin contact.[15]

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.[6][7]

-

Respiratory Protection: When working within a fume hood, respiratory protection is generally not required.[13] However, if exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[6]

Administrative Controls & Safe Work Practices

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

-

Clothing: Contaminated clothing should be removed and washed before reuse.[6][7]

-

Access Control: Only trained and qualified personnel should handle this chemical.[7]

Experimental Protocols: Step-by-Step Safe Handling

The following protocols are designed to be self-validating systems for minimizing exposure.

Protocol for Weighing and Transferring Solid this compound

-

Preparation: Ensure the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, gloves).

-

Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.

-

Transfer: Carefully open the container. Use the spatula to transfer the desired amount of solid to the weigh boat, minimizing any dust formation. Avoid scooping in a manner that creates airborne particles.

-

Closure: Securely close the main container immediately after transfer.

-

Cleanup: Gently wipe down the spatula and any minor dust particles on the balance or work surface within the hood using a damp paper towel. Dispose of the towel as hazardous waste.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6] Some suppliers recommend refrigerated storage.[7]

-

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national hazardous waste regulations.[6][8] Do not allow the material to enter drains or water courses.[7]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][7]

-

Skin Contact: Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation develops or persists.[6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so.[6][8] Seek immediate medical attention.[6]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting.[8][16] Never give anything by mouth to an unconscious person.[8][16] Seek immediate medical attention.[7][8]

-

Accidental Release: Evacuate the area. Wear full PPE. Mix the spilled material with sand or another inert absorbent material, sweep it up, and place it into a suitable, closed container for disposal.[7]

-

Firefighting: Use dry powder, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[6][7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Hazardous combustion products include carbon monoxide and nitrogen oxides.[6][7]

Logical Workflow for Risk Management

The following diagram illustrates the decision-making process for ensuring the safe handling of this compound.

Caption: Risk management workflow for this compound.

References

-

This compound | CAS#:603-81-6 | Chemsrc . (n.d.). Chemsrc. Retrieved January 8, 2026, from [Link]

-

This compound | 603-81-6 | 98% - LBAO Chemicals . (n.d.). LBAO Chemicals. Retrieved January 8, 2026, from [Link]

-

This compound | C7H8N2O2 | CID 198069 - PubChem . (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications . (2023, November 9). ACS Publications. Retrieved January 8, 2026, from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate . (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical . (2024, September 16). Angene Chemical. Retrieved January 8, 2026, from [Link]

-

What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial . (n.d.). Diplomata Comercial. Retrieved January 8, 2026, from [Link]

-

SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). SKC Inc. Retrieved January 8, 2026, from [Link]

Sources

- 1. CAS 603-81-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 603-81-6 [chemicalbook.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. This compound | CAS#:603-81-6 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. This compound | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. international.skcinc.com [international.skcinc.com]

- 16. angenechemical.com [angenechemical.com]